molecular formula C17H16O4 B1251364 Stercurensin CAS No. 94388-75-7

Stercurensin

Cat. No. B1251364
CAS RN: 94388-75-7
M. Wt: 284.31 g/mol
InChI Key: JUZVHLGKYJTCKP-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Stercurensin belongs to the class of organic compounds known as 2'-hydroxychalcones. These are organic compounds containing chalcone skeleton that carries a hydroxyl group at the 2'-position. Thus, stercurensin is considered to be a flavonoid lipid molecule. Stercurensin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, stercurensin is primarily located in the membrane (predicted from logP). Stercurensin can be biosynthesized from trans-chalcone.
2',4'-dihydroxy-3'-methyl-6'-methoxychalcone is a member of the class of chalcones that is trans-chalcone substituted by a methyl group at position 3', hydroxy groups at positions 2' and 4' and a methoxy group at position 6'. Isolated from the buds of Cleistocalyx operculatus, it has been shown to exhibit inhibitory effects on the viral neuraminidases from two influenza viral strains, H1N1 and H9N2. It has a role as a plant metabolite and an EC 3.2.1.18 (exo-alpha-sialidase) inhibitor. It is a member of chalcones, a monomethoxybenzene and a member of resorcinols. It derives from a trans-chalcone.

Scientific Research Applications

Anti-Inflammatory Properties

Stercurensin, identified as 2′,4′‐dihydroxy‐6′‐methoxy‐3′‐methylchalcone, has been isolated from the leaves of Syzygium samarangense. It exhibits significant anti-inflammatory effects by inhibiting the nuclear factor‐κB (NF‐κB)-dependent inflammatory pathways. This inhibition occurs through the attenuation of TAK1–TAB1 complex formation, resulting in the reduction of pro-inflammatory mediators and cytokines both in vitro and in vivo. The compound's ability to modulate these pathways can provide insights into its pharmacological properties and potential therapeutic applications (Young-Joo Kim et al., 2011).

Cytotoxic and Antioxidant Activity

Stercurensin has been identified as one of the cytotoxic compounds from the fruits of Syzygium samarangense (Wax Jambu). It exhibits cytotoxic activity against the SW-480 human colon cancer cell line. The compound also presents antioxidant properties, contributing to its potential therapeutic applications (M. Simirgiotis et al., 2008).

Pharmacological Activities and Phytochemical Profiling

A comprehensive evaluation of the pharmacological activities, isolation, and characterization of bioactive phytochemical constituents from Sterculia urens Roxb. leaves has been conducted. Stercurensin, among other compounds, has been identified and characterized, displaying significant pharmacological activities like antioxidant, antidiabetic, anti-inflammatory, thrombolytic, and antibacterial activities. These findings underscore the rich phytochemical constituents present in Sterculia urens Roxb. leaves, highlighting stercurensin's role in these pharmacological activities (Chaitanya Darapureddy et al., 2021).

properties

CAS RN

94388-75-7

Product Name

Stercurensin

Molecular Formula

C17H16O4

Molecular Weight

284.31 g/mol

IUPAC Name

(E)-1-(2,4-dihydroxy-6-methoxy-3-methylphenyl)-3-phenylprop-2-en-1-one

InChI

InChI=1S/C17H16O4/c1-11-14(19)10-15(21-2)16(17(11)20)13(18)9-8-12-6-4-3-5-7-12/h3-10,19-20H,1-2H3/b9-8+

InChI Key

JUZVHLGKYJTCKP-CMDGGOBGSA-N

Isomeric SMILES

CC1=C(C(=C(C=C1O)OC)C(=O)/C=C/C2=CC=CC=C2)O

SMILES

CC1=C(C(=C(C=C1O)OC)C(=O)C=CC2=CC=CC=C2)O

Canonical SMILES

CC1=C(C(=C(C=C1O)OC)C(=O)C=CC2=CC=CC=C2)O

melting_point

210-211°C

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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